5-bromo-1-methyl-4-nitro-1H-pyrazole
Overview
Description
5-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with the molecular formula C4H4BrN3O2. It is characterized by a five-membered pyrazole ring substituted with bromine, methyl, and nitro groups.
Mechanism of Action
Target of Action
Brominated compounds, nitro compounds, and pyrazoles can interact with a variety of biological targets, depending on their specific structures .
Mode of Action
These compounds can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, interaction with cell receptors, or disruption of cell membranes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it could affect the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from changes in cell signaling to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
5-bromo-1-methyl-4-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can modulate the enzyme’s activity, impacting metabolic processes involving alcohols. Additionally, this compound can form hydrogen bonds with biomolecules, affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with liver alcohol dehydrogenase can alter the metabolic pathways of alcohols, leading to changes in cellular metabolism . Furthermore, the compound’s ability to form hydrogen bonds can affect the stability and function of cellular proteins, impacting various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their activity. For instance, its inhibition of liver alcohol dehydrogenase is due to its binding to the enzyme’s active site, preventing the enzyme from catalyzing its reaction . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At high doses, it can lead to toxic effects, including liver damage and alterations in metabolic pathways . These dosage-dependent effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as liver alcohol dehydrogenase, influencing the metabolism of alcohols . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, its binding to proteins can influence its distribution within tissues, impacting its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, its interaction with liver alcohol dehydrogenase can localize it to the cytoplasm, where it can modulate enzyme activity and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of 1-methyl-4-nitro-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, water).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 5-amino-1-methyl-4-nitro-1H-pyrazole.
Oxidation: 5-bromo-1-carboxy-4-nitro-1H-pyrazole.
Scientific Research Applications
5-Bromo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-3-nitro-1H-pyrazole
- 5-Bromo-1-methyl-4-amino-1H-pyrazole
- 5-Bromo-1-methyl-4-hydroxy-1H-pyrazole
Uniqueness
5-Bromo-1-methyl-4-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and nitro groups makes it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
5-bromo-1-methyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQAFBHIKMXFNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361599 | |
Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-13-6 | |
Record name | 5-bromo-1-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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